
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid is a UDP-amino sugar having N-acetyl-2-amino-2-deoxy-D-glucuronic acid as the sugar component. It derives from a D-glucuronic acid. It is a conjugate acid of an UDP-N-acetyl-2-amino-2-deoxy-D-glucuronate and an UDP-2-acetamido-2-deoxy-D-glucuronate(3-).
Applications De Recherche Scientifique
Enzymatic Roles and Detoxification
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid plays a significant role in the functioning of UDP-glycosyltransferases (UGTs). These enzymes are essential in the detoxification system of various organisms, including humans, insects, and plants. UGTs are involved in conjugating lipophilic endobiotics and xenobiotics, such as hormones, drugs, and phytoalexins, with glucuronic acid in vertebrates, and mainly with glucose in invertebrates and plants. This process is crucial for the detoxification and elimination of lipophilic compounds from the body, thereby playing a significant role in maintaining chemical balance and preventing toxic accumulation (Bock, 2016).
Structural and Functional Studies
Structural and functional studies of UGTs have provided insights into their substrate specificities and enzymatic mechanisms. These studies have shown that UGTs, including those utilizing UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid, have specific binding sites for both the sugar donor (UDP-glucuronic acid) and the lipophilic aglycon substrates. Understanding these interactions is crucial for comprehending the broad range of substrates that UGTs can process (Radomińska-Pandya et al., 1999).
Biosynthesis and Function in Pathogenic Bacteria
In pathogenic bacteria, UDP-glucuronic acid, a related compound, is used in the construction of an antiphagocytic capsule critical for virulence. Understanding the biosynthesis and function of these compounds in bacteria like group A streptococci provides insights into bacterial pathogenicity and potential targets for therapeutic intervention (Campbell et al., 1997).
Enzymatic Mechanisms in Bacterial N-acetyltransferases
Studies on bacterial N-acetyltransferases like WlbB, which are involved in the biosynthesis of derivatives of UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid, have shed light on the detailed enzymatic mechanisms of these enzymes. Such insights are crucial for understanding the biosynthesis of rare sugars in pathogenic bacteria and might lead to the development of new antibacterial strategies (Ma et al., 2015).
Propriétés
Nom du produit |
UDP-N-acetyl-2-amino-2-deoxy-D-glucuronic acid |
|---|---|
Formule moléculaire |
C17H25N3O18P2 |
Poids moléculaire |
621.3 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11+,12-,13+,14-,16?/m1/s1 |
Clé InChI |
DZOGQXKQLXAPND-ACRSNYEWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



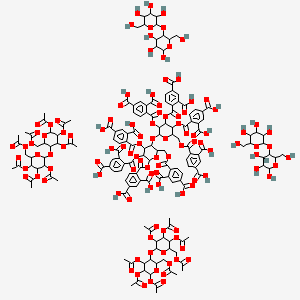
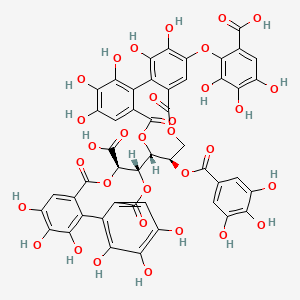

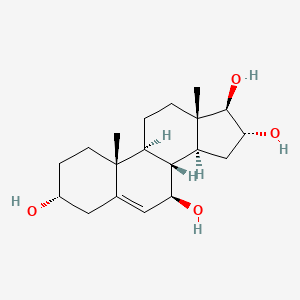
![N-[(E,1S,2R)-2-hydroxy-1-methylol-heptadec-3-enyl]formamide](/img/structure/B1257594.png)
![3-(4-(4-cyclohexylpiperazin-1-yl)butyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B1257595.png)
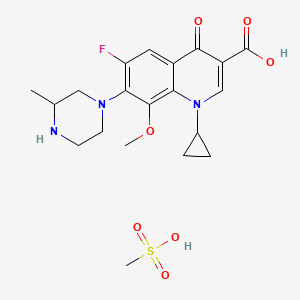
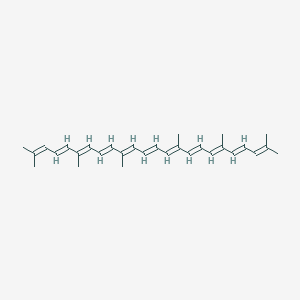

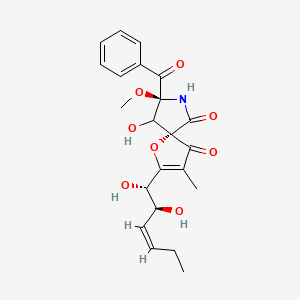


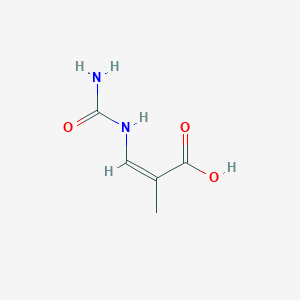
![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)